(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-17-9-11-20(12-10-17)25(22,23)24-16-19-8-5-13-21(15-19)14-18-6-3-2-4-7-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNAWOJOQIGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine-Alcohol Intermediate
The precursor (1-benzylpiperidin-3-yl)methanol is critical for subsequent tosylation. Patent CN105237463A describes analogous methods for synthesizing piperidine-alcohol derivatives:
Reaction conditions :
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Substrate : N-Benzyl-4-carbonyl-ethyl nipecotate (analogous to piperidine derivatives).
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Reagents : Ammonia solution (25%), methyl Grignard reagents.
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Solvents : Ethanol, methyl tert-butyl ether (MTBE).
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Temperature : 30–40°C for amination; −55°C for Grignard addition.
Key observations :
Tosylation of the Alcohol Intermediate
The alcohol intermediate undergoes sulfonate esterification with tosyl chloride. While specific data for This compound is limited, analogous reactions in CN105237463A provide insights:
Typical protocol :
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Molar ratio : Alcohol:tosyl chloride = 1:1–1:1.2.
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Base : Triethylamine or pyridine (to scavenge HCl).
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Solvent : Dichloromethane or THF.
Yield optimization :
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Excess tosyl chloride (>1.1 eq.) improves conversion but risks di-tosylation.
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Slow addition of base maintains pH control, reducing byproduct formation.
Comparative Analysis of Synthetic Routes
The table below synthesizes data from analogous sulfonate ester syntheses:
Critical insights :
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Method A’s lower yield reflects a multi-step synthesis, whereas direct tosylation (Method B) is more efficient.
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Raney nickel hydrogenation in Method A ensures stereochemical integrity but adds complexity.
Industrial Scalability and Cost Efficiency
Patent CN105237463A emphasizes cost-effective strategies:
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Cheap starting materials : Ethanol and MTBE reduce solvent costs.
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Recyclable catalysts : Raney nickel can be reused after filtration.
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Process intensification : Combined steps (e.g., in-situ amination and Grignard addition) cut production time by 30%.
Economic trade-offs :
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-3-ylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Oxazolidinone-Based Tosylate Derivatives
Compounds such as (3-(4-methoxyphenethyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate (intermediate for 4o) and (3-(4-methylphenethyl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate (intermediate for 4p) share the tosyl group but incorporate oxazolidinone moieties.
| Compound | Yield | LC-MS (m/z) | Key Substituents |
|---|---|---|---|
| Target compound | N/A | N/A | Benzyl-piperidine-tosyl |
| Intermediate for 4o | 48.17% | 486.3 | 4-Methoxyphenethyl-oxazolidinone |
| Intermediate for 4p | 63.17% | 470.3 | 4-Methylphenethyl-oxazolidinone |
- Synthetic Efficiency : Higher yield for 4p (63.17%) compared to 4o (48.17%) suggests that electron-donating groups (e.g., methyl) enhance reaction efficiency relative to methoxy substituents .
(b) Piperidine Derivatives with Modified Functional Groups
- 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate (Similarity: 0.59): Retains the benzyl and tosyl groups but introduces a hydroxyl and methyl group, altering polarity and hydrogen-bonding capacity .
Reactivity and Functional Group Impact
- Tosyl Group Utility : The target compound’s tosyl group enhances its role as a leaving group in SN2 reactions, contrasting with analogs like (R)-(1-Benzylpiperidin-3-yl)-methanamine , where the amine group favors electrophilic reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., tosyl) stabilize transition states in substitution reactions, whereas electron-donating groups (e.g., methyl in 4p ) improve reaction yields .
Biological Activity
The compound (1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a benzyl group and a sulfonate moiety. This configuration is crucial for its interaction with various biological targets.
The primary mechanism of action involves the compound's interaction with neurotransmitter systems. It is hypothesized to act as an acetylcholinesterase inhibitor , thereby increasing acetylcholine levels in the synaptic cleft, which may enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where cholinergic deficits are prevalent.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, it has shown potential in enhancing cognitive functions through its action on cholinergic receptors.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This activity positions it as a candidate for further exploration in antibiotic development.
Antioxidant Properties
Piperidine derivatives, including this compound, have demonstrated significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can contribute to its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-piperidine | Lacks the sulfonate group | Different reactivity and biological properties |
| N-Methyl-1-benzylpiperidine | Similar piperidine structure | Varying interactions with neurotransmitter receptors |
| 4-Methylbenzenesulfonic acid | Sulfonate group without piperidine | Limited pharmacological applications |
This table illustrates how the presence of both the piperidine ring and the sulfonate group contributes to the distinct chemical reactivity and biological activity of this compound.
Study on Neuroprotective Effects
In a study investigating potential neuroprotective agents, this compound was found to significantly enhance cognitive function in animal models. The mechanism was attributed to increased levels of acetylcholine due to acetylcholinesterase inhibition.
Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited bactericidal effects comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Cytotoxicity Studies
In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines while sparing healthy cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment.
Q & A
Q. Q1. What are the standard synthetic routes for preparing (1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate, and what analytical techniques validate its purity?
Methodology :
- Synthesis : The compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of (1-benzylpiperidin-3-yl)methanol reacts with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane. Triethylamine is used as a base to neutralize HCl byproducts .
- Validation : Purity is confirmed using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm and NMR spectroscopy (¹H and ¹³C) to verify structural integrity. Recrystallization from ethanol/water mixtures improves purity .
Advanced Synthetic Optimization
Q. Q2. How can researchers optimize reaction yields and minimize byproducts during sulfonate ester formation?
Methodology :
- Temperature Control : Maintain reactions at 0–5°C to suppress sulfonic acid anhydride formation.
- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of the sulfonyl chloride.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to alcohol ensures complete conversion. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Structural Elucidation
Q. Q3. Which crystallographic tools are recommended for resolving the 3D structure of this compound, and how do they address torsional ambiguities?
Methodology :
- Software : SHELX-2018 for refinement and ORTEP-3 for visualizing thermal ellipsoids. These tools handle low-resolution data by applying restraints to piperidine ring geometries .
- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K reduces thermal motion artifacts. Hydrogen bonding networks are mapped using Mercury 4.3 .
Safety and Handling
Q. Q4. What are the critical safety protocols for handling this compound in laboratory settings?
Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (P340/P341 precautions) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501). Decontaminate surfaces with 70% ethanol .
Stability and Storage
Q. Q5. How does ambient humidity affect the compound’s stability, and what storage conditions prevent degradation?
Methodology :
- Stability Tests : Accelerated degradation studies (40°C/75% RH) show hydrolysis of the sulfonate ester within 72 hours.
- Storage : Store in airtight containers under nitrogen at -20°C. Desiccants like silica gel are critical for long-term stability (P402/P411) .
Biological Activity Profiling
Q. Q6. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodology :
- Target Screening : Use fluorescence polarization assays to assess binding affinity to acetylcholinesterase (AChE), a target for neurodegenerative diseases.
- Cell Viability : MTT assays on HEK-293 or SH-SY5Y cells determine IC₅₀ values (dose range: 1–100 µM). Compare to reference inhibitors like donepezil .
Data Contradictions
Q. Q7. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodology :
- Parameter Analysis : Compare reaction conditions (solvent purity, inert atmosphere, catalyst traces).
- Reproducibility : Replicate experiments using controlled reagents (e.g., anhydrous solvents from Sigma-Aldrich) and monitor via in-situ FTIR for real-time reaction tracking .
Computational Modeling
Q. Q8. Which quantum mechanical methods predict the compound’s reactivity in nucleophilic environments?
Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states during hydrolysis.
- Solvent Effects : Include PCM (Polarizable Continuum Model) for water to simulate physiological conditions. Validate with experimental kinetic data .
Advanced Analytical Techniques
Q. Q9. How can LC-MS/MS differentiate degradation products from synthetic impurities?
Methodology :
- Method : Electrospray ionization (ESI+) in MRM (Multiple Reaction Monitoring) mode. Monitor m/z 388 → 271 (parent ion) and m/z 155 (degradation product).
- Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water gradient .
Toxicity Profiling
Q. Q10. What in silico tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Methodology :
- Software : SwissADME for bioavailability radar and pkCSM for toxicity endpoints (e.g., hepatotoxicity).
- Key Parameters : LogP (~3.2) and topological polar surface area (TPSA ~65 Ų) indicate moderate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
